(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[2-(4-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O5S2/c1-26-15(22)9-21-13-7-6-12(28(19,24)25)8-14(13)27-17(21)20-16(23)10-2-4-11(18)5-3-10/h2-8H,9H2,1H3,(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQZMEMEBWWZGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This article delves into the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Anti-inflammatory and Analgesic Properties
Research has shown that benzothiazole derivatives exhibit significant anti-inflammatory and analgesic effects. A study conducted on related compounds indicated that they were effective in reducing inflammation and pain in animal models. For instance, a compound structurally similar to this compound demonstrated a 50% inhibition of inflammation at a dosage of 50 mg/kg in rats .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Compounds within this class have shown efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that certain derivatives possess minimum inhibitory concentrations (MICs) as low as 50 μg/mL against tested pathogens .
Study on Thiazole Derivatives
A comprehensive study evaluated a series of thiazole derivatives, including those similar to this compound, for their biological activities. The results indicated that these compounds exhibited notable anti-inflammatory and analgesic effects, with some achieving better results than standard reference drugs .
Evaluation of Toxicity
In addition to therapeutic effects, the safety profile of these compounds is crucial. Studies assessing the acute toxicity of similar benzothiazole derivatives revealed that while some compounds showed promising therapeutic indices, others exhibited significant toxicity at higher doses . This underscores the importance of careful dosage regulation in potential therapeutic applications.
Data Summary
Scientific Research Applications
Structural Characteristics
This compound features several notable structural components:
- Thiazole Ring : Contributes to biological activity and chemical reactivity.
- Sulfonamide Group : Known for its antibacterial properties.
- Bromobenzoyl Moiety : Enhances the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit significant antimicrobial activity against various bacterial strains. The sulfonamide group is particularly known for its effectiveness against gram-positive and gram-negative bacteria. The presence of the thiazole ring may also enhance this activity, making it a candidate for further investigation as a potential antibacterial agent.
Anticancer Activity
Preliminary studies suggest that (Z)-methyl 2-(2-((4-bromobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate may possess anticancer properties. Compounds with thiazole derivatives have shown efficacy against different cancer cell lines, indicating that this compound could be explored for its potential as an anticancer drug.
Anti-inflammatory and Antioxidant Activities
Thiazole derivatives are also noted for their anti-inflammatory and antioxidant activities. This suggests that this compound may have applications in treating inflammatory diseases or conditions associated with oxidative stress.
Case Studies
- Antibacterial Efficacy : A study examining the antibacterial properties of thiazole derivatives found that similar compounds effectively inhibited growth in several bacterial strains, suggesting that this compound could exhibit comparable activity.
- Cancer Cell Line Studies : Research involving thiazole-based compounds demonstrated promising results in inhibiting cancer cell proliferation, indicating that further studies on this compound could yield valuable insights into its potential as an anticancer agent.
- Inflammation Models : Preliminary investigations into the anti-inflammatory properties of related thiazole compounds suggest that this compound may also be beneficial in models of inflammation.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The 4-bromobenzoyl group facilitates NAS due to the electron-withdrawing nature of the bromine atom, which activates the aromatic ring toward nucleophilic attack. Key reactions include:
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Replacement of bromine with nucleophiles such as amines or alkoxides under catalytic conditions (e.g., Pd-mediated coupling).
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Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups, leveraging the bromine as a leaving group .
Example Reaction:
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions:
-
Acidic hydrolysis : Yields the corresponding carboxylic acid and methanol.
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Basic hydrolysis (saponification) : Forms the carboxylate salt .
Conditions and Outcomes:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl/H₂O, reflux | Carboxylic acid + CH₃OH |
| Basic Hydrolysis | NaOH/EtOH, 60°C | Carboxylate salt + CH₃OH |
Redox Reactions
The imine group (C=N) and thiazole ring participate in redox processes:
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Imine reduction : Catalytic hydrogenation (H₂/Pd-C) converts the imine to a secondary amine.
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Thiazole ring oxidation : Limited stability under strong oxidizers (e.g., KMnO₄), leading to sulfonic acid derivatives.
Mechanistic Insight:
Sulfonamide Reactivity
The sulfamoyl group (-SO₂NH₂) demonstrates:
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Acid-base behavior : Deprotonation in basic media to form sulfonamide salts.
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Leaving group potential : Participation in SNAr reactions when activated by electron-withdrawing groups.
Example:
Multicomponent Reactions (MCRs)
The compound’s synthesis relies on MCRs, highlighting its reactivity in forming complex architectures:
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Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones.
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Imine linkage generation : Condensation of benzoyl chlorides with amine precursors.
| Step | Reactants | Key Process |
|---|---|---|
| 1 | 4-Bromobenzoyl chloride + 6-sulfamoylbenzo[d]thiazol-3(2H)-amine | Imine formation |
| 2 | Methyl 2-(thiazol-3-yl)acetate | Esterification |
Interaction with Biomolecules
Though primarily a synthetic target, its sulfonamide group enables interactions with biological targets:
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Enzyme inhibition : Competitive binding to carbonic anhydrase via sulfonamide-Zn²⁺ coordination.
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DNA intercalation : Thiazole and aromatic moieties facilitate non-covalent DNA binding.
Comparative Reactivity Table:
| Functional Group | Reaction Type | Biological Relevance |
|---|---|---|
| Bromobenzoyl | NAS | Drug derivatization |
| Sulfonamide | Acid-base | Enzyme inhibition |
| Thiazole | Redox | Antimicrobial activity |
Stability and Degradation
Q & A
Q. How can in vitro assays validate the compound’s potential as a protease inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
